REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][CH:13]1[C:21]2[CH:20]=[CH:19][S:18][C:17]=2[CH2:16][CH2:15][CH2:14]1)=[O:11])(=O)C1C=CC=CC=1.C([NH:30][C:31]([NH:33][CH:34]1[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH2:37][CH2:36][CH2:35]1)=[O:32])(=O)C1C=CC=CC=1>>[S:18]1[CH:19]=[CH:20][C:21]2[CH:13]([NH:12][C:10]([NH2:9])=[O:11])[CH2:14][CH2:15][CH2:16][C:17]1=2.[CH:34]1([NH:33][C:31]([NH2:30])=[O:32])[C:43]2[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=2)[CH2:37][CH2:36][CH2:35]1
|
Name
|
1-benzoyl-3-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)urea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCCC=2SC=CC21
|
Name
|
1-benzoyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=O)NC1CCCC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC2=CC=CC=C12)NC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |